

Application Notes and Protocols for R(+)-6-Bromo-APB hydrobromide

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Compound of Interest

Compound Name: *R(+)-6-Bromo-APB hydrobromide*

Cat. No.: *B1678724*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the physicochemical properties and biological activity of **R(+)-6-Bromo-APB hydrobromide**, a potent dopamine D1 receptor agonist. Detailed protocols for its analytical characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are also presented.

Certificate of Analysis Data

The following table summarizes typical data found on a Certificate of Analysis for **R(+)-6-Bromo-APB hydrobromide**, compiled from various sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Specification	Reference
Chemical Name	(5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide	[1]
Synonym(s)	R(+)-6-Bromo-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide	[2]
CAS Number	139689-19-3	[2]
Molecular Formula	C ₁₉ H ₂₀ BrNO ₂ · HBr	[2]
Molecular Weight	455.18 g/mol	[1][2][3]
Appearance	Off-white solid	[2]
Solubility	Soluble in ethanol and DMSO.	[1][2]
Purity (by HPLC)	≥98%	
Storage	Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C. Protect from light.	[1]

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of **R(+)-6-Bromo-APB hydrobromide**.

Instrumentation:

- HPLC system with a UV detector

- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Autosampler and data acquisition software

Reagents:

- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA) or formic acid

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- Sample Preparation:
 - Prepare a stock solution of **R(+)-6-Bromo-APB hydrobromide** in methanol or DMSO at a concentration of 1 mg/mL.
 - Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Chromatographic Conditions:
 - Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detection Wavelength: 280 nm
 - Column Temperature: 30°C

- Gradient Elution:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |

- Data Analysis:
 - Integrate the peak areas of all detected peaks.
 - Calculate the purity of **R(+)-6-Bromo-APB hydrobromide** as the percentage of the main peak area relative to the total peak area.

Structural Confirmation by ^1H -NMR Spectroscopy

This protocol provides a general method for acquiring a ^1H -NMR spectrum to confirm the chemical structure of **R(+)-6-Bromo-APB hydrobromide**.

Instrumentation:

- NMR spectrometer (300 MHz or higher)
- 5 mm NMR tubes

Reagents:

- Deuterated solvent (e.g., DMSO- d_6 or Methanol- d_4)
- Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

- Sample Preparation:
 - Dissolve 5-10 mg of **R(+)-6-Bromo-APB hydrobromide** in approximately 0.7 mL of the deuterated solvent in an NMR tube.
 - Ensure the sample is fully dissolved.
- NMR Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H -NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing and Analysis:
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the expected proton environments of the **R(+)-6-Bromo-APB hydrobromide** structure.

Molecular Weight Verification by Mass Spectrometry

This protocol describes a general method for confirming the molecular weight of **R(+)-6-Bromo-APB hydrobromide** using electrospray ionization mass spectrometry (ESI-MS).

Instrumentation:

- Mass spectrometer with an ESI source

- Syringe pump or liquid chromatography system for sample introduction

Reagents:

- Methanol or acetonitrile (HPLC-grade)
- Formic acid (optional, to aid ionization)

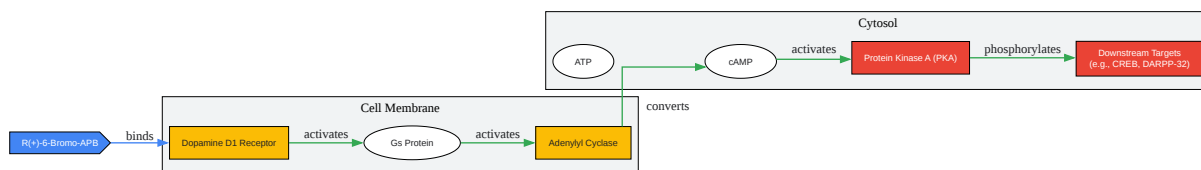
Procedure:

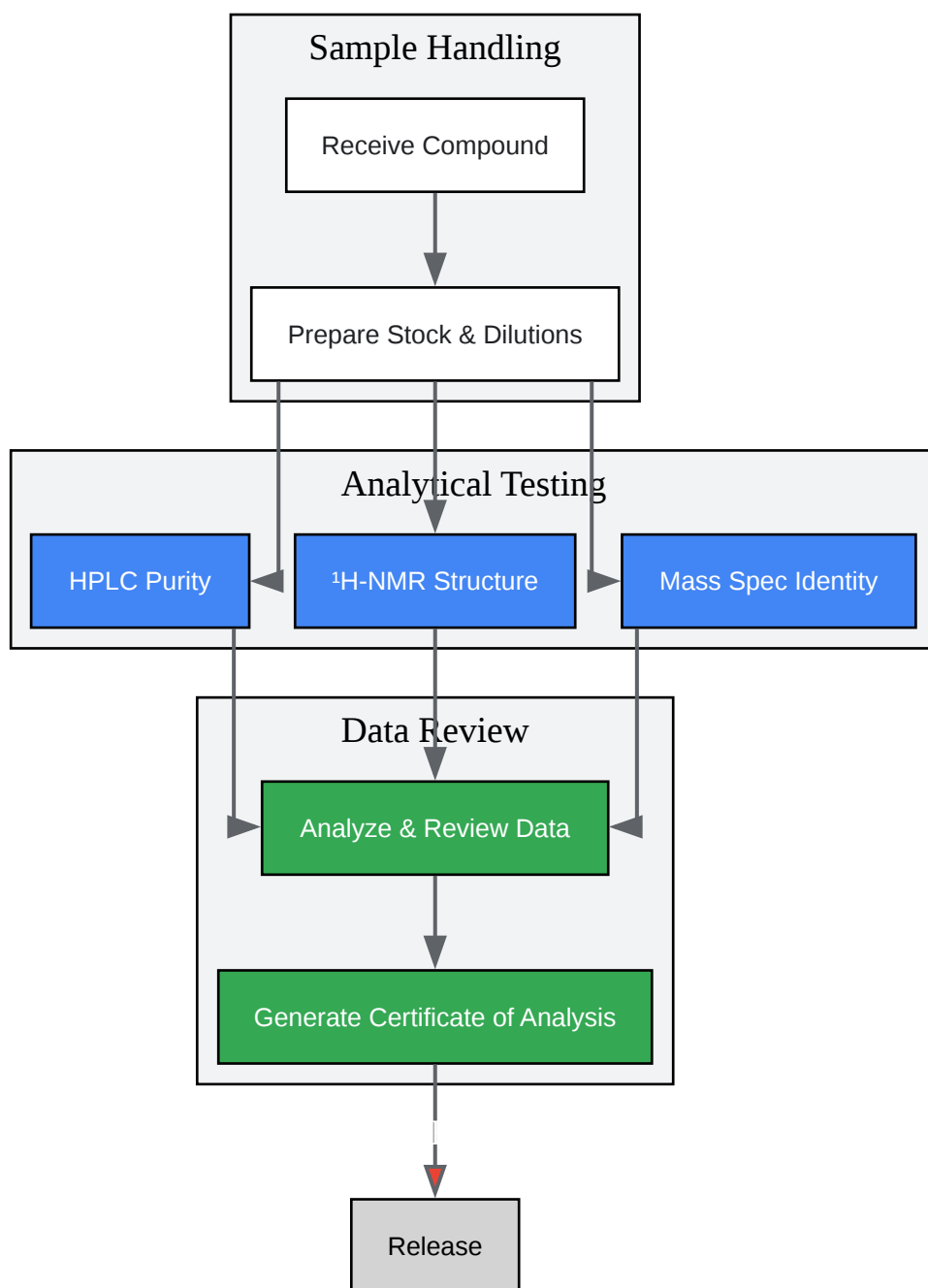
- Sample Preparation:
 - Prepare a dilute solution of **R(+)-6-Bromo-APB hydrobromide** in methanol or acetonitrile at a concentration of approximately 10-100 µg/mL.
 - A small amount of formic acid (0.1%) can be added to the solution to promote protonation.
- Mass Spectrometry Analysis:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
 - Acquire the mass spectrum in positive ion mode.
 - Scan a mass range that includes the expected molecular weight of the free base (374.08 Da for C₁₉H₂₀BrNO₂) and the protonated molecule [M+H]⁺ (375.09 Da).
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule [M+H]⁺.
 - The presence of a peak at the expected m/z value confirms the molecular weight of the compound. The isotopic pattern for one bromine atom should also be observable.

Visualizations

Dopamine D1 Receptor Signaling Pathway

R(+)-6-Bromo-APB hydrobromide is a potent agonist of the dopamine D1 receptor.^[4] Upon binding, it activates the receptor, which is coupled to a Gs protein. This initiates a signaling cascade involving adenylyl cyclase and the production of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and subsequent downstream cellular effects.





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References

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- To cite this document: BenchChem. [Application Notes and Protocols for R(+)-6-Bromo-APB hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678724#certificate-of-analysis-for-r-6-bromo-apb-hydrobromide]

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